4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate, also known as BOS-102, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. In infectious diseases, this compound has been shown to inhibit the activity of various enzymes and receptors involved in bacterial and fungal cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which can lead to anxiolytic and sedative effects. In infectious diseases, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has several advantages and limitations for lab experiments. One advantage is its broad range of potential applications, including cancer research, neuroscience, and infectious diseases. Another advantage is its relatively simple synthesis method, which allows for easy production in large quantities. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications. Another limitation is the potential for toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate. One direction is to further investigate its mechanism of action in various applications, including cancer research, neuroscience, and infectious diseases. Another direction is to optimize its use in specific applications, such as developing new cancer treatments or antimicrobial agents. Additionally, there is potential for the development of new derivatives of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromoaniline with thionyl chloride to form 4-bromo-N-chloroaniline. This intermediate is then reacted with sodium azide to form 4-bromo-N-azidoaniline, which is subsequently reacted with sodium hydride and carbon disulfide to form 4-bromo-N-(1,3,4-oxadiazol-2-yl)aniline. The final step involves the reaction of this intermediate with 2-butyn-1-ol and 1-benzofuran-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, this compound has been studied for its potential to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. In infectious diseases, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
Molekularformel |
C21H13BrN2O4S |
---|---|
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C21H13BrN2O4S/c22-16-9-7-14(8-10-16)19-23-24-21(28-19)29-12-4-3-11-26-20(25)18-13-15-5-1-2-6-17(15)27-18/h1-2,5-10,13H,11-12H2 |
InChI-Schlüssel |
YWLZJTNZMKYUIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC#CCSC3=NN=C(O3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC#CCSC3=NN=C(O3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.